Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)-
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Overview
Description
Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is an organic compound with a complex structure that includes a benzene ring, a methoxy group, and an alpha-propylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: Reduction reactions can remove oxygen or add hydrogen to the compound.
Substitution: Electrophilic aromatic substitution is common, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols or ketones, while reduction can yield alkanes or amines.
Scientific Research Applications
Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but with the methoxy group in a different position.
Phenethylamine, p-methoxy-α-methyl-: Another related compound with a similar core structure but different substituents.
Uniqueness
Benzenemethanamine, 2-methoxy-alpha-propyl-, (alphaR)- is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
177726-46-4 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
HENNVVUSVDITRX-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1OC)N |
Canonical SMILES |
CCCC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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